N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide
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Overview
Description
N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide is a chemical compound with a unique structure that includes a fluorophenyl group, a hydroxypropyl chain, and a prop-2-enamide moiety
Preparation Methods
The synthesis of N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide typically involves the reaction of 2-fluorobenzaldehyde with an appropriate hydroxypropylamine under controlled conditions to form the intermediate. This intermediate is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Scientific Research Applications
N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the hydroxypropyl chain increases its solubility and bioavailability. The compound may inhibit specific pathways involved in inflammation or microbial growth, making it a potential candidate for drug development .
Comparison with Similar Compounds
N-[3-(2-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide can be compared with other similar compounds such as:
N-(2-Fluorophenyl)prop-2-enamide: Lacks the hydroxypropyl chain, which may reduce its solubility and bioavailability.
N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: Lacks the fluorophenyl group, which may reduce its binding affinity to specific targets.
Belinostat: A similar compound with a different substitution pattern, used as an anticancer agent.
Properties
IUPAC Name |
N-[3-(2-fluorophenyl)-2-hydroxypropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-2-12(16)14-8-10(15)7-9-5-3-4-6-11(9)13/h2-6,10,15H,1,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZBFLSASBWNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(CC1=CC=CC=C1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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